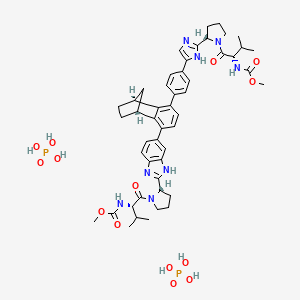

Emitasvir (diphosphate)

Description

Contextualization of Hepatitis C Virus (HCV) Pathogenesis and Replication Cycle

Hepatitis C virus (HCV) is a small, enveloped, positive-sense single-stranded RNA virus belonging to the Flaviviridae family. wikipedia.org Chronic HCV infection is a major cause of severe liver diseases, including cirrhosis and hepatocellular carcinoma. researchgate.netnih.gov The virus primarily replicates in liver cells (hepatocytes). wikipedia.org

The HCV life cycle begins with the virus entering a hepatocyte. wjgnet.com Once inside, the viral RNA is released into the cytoplasm and translated into a single large polyprotein. wikipedia.orgnih.gov This polyprotein is then cut by both host and viral proteases into three structural proteins (Core, E1, and E2) and seven nonstructural (NS) proteins (p7, NS2, NS3, NS4A, NS4B, NS5A, and NS5B). wikipedia.orgwikipedia.org

These nonstructural proteins assemble into a replication complex, which is responsible for copying the viral RNA genome. wikipedia.orgnih.gov This replication process occurs within a specialized structure called the membranous web, which is derived from the host cell's endoplasmic reticulum membranes. wjgnet.comnih.gov The membranous web is thought to shield the viral replication machinery from the host's immune defenses. wikipedia.orgnih.gov New viral genomes are then packaged into new virus particles, which are released from the cell to infect other hepatocytes. nih.govnih.gov

Rationale for Direct-Acting Antiviral (DAA) Development in HCV Therapeutics

Historically, HCV treatment relied on interferon-based therapies, often combined with ribavirin (B1680618). nih.gov These treatments had limited success rates, long durations, and were associated with significant side effects. researchgate.netnih.gov The advent of direct-acting antivirals (DAAs) marked a revolutionary shift in HCV management. nih.govoup.com

DAAs are a class of drugs that specifically target the viral proteins essential for HCV replication, offering a more focused and effective therapeutic strategy. wikipedia.orgnih.gov This targeted approach has led to the development of highly effective, all-oral treatment regimens with cure rates exceeding 95%, shorter treatment durations, and significantly improved tolerability compared to older therapies. researchgate.netnih.gov The success of DAAs has provided the momentum for global efforts to eliminate HCV infection. nih.govoup.com

Significance of Nonstructural Protein 5A (NS5A) as an Antiviral Target

Nonstructural protein 5A (NS5A) is a key phosphoprotein that, despite having no known enzymatic activity, is indispensable for the HCV life cycle. nih.govwikipedia.org It acts as a multifunctional regulator, participating in both viral RNA replication and the assembly of new virus particles. wikipedia.orgmdpi.com NS5A interacts with numerous other viral and host cell proteins, making it a central hub for coordinating various stages of viral propagation. nih.govuw.edu

The critical functions of NS5A include:

Component of the Replication Complex: NS5A is an essential part of the HCV replicase, interacting with other nonstructural proteins like NS4B and the RNA-dependent RNA polymerase, NS5B. nih.govuw.edu

Regulation of Viral Assembly: Domain III of NS5A is crucial for the assembly of infectious virus particles. mdpi.complos.org

Modulation of Host Cell Processes: NS5A can influence host cell pathways, including the interferon response, to create a more favorable environment for the virus. nih.govwikipedia.orgmdpi.com

Formation of the Membranous Web: NS5A is involved in the creation of the membranous web, the site of viral RNA synthesis. wikipedia.orgmdpi.com

Given its essential and multifaceted roles, inhibiting the function of NS5A has become a highly effective strategy for suppressing HCV. wikipedia.orgmdpi.com Small molecule drugs that target NS5A have demonstrated remarkable potency in controlling HCV infection. wikipedia.org

Overview of Emitasvir (Diphosphate) as a Research Compound for HCV Inhibition

Emitasvir (diphosphate) is a potent inhibitor of the HCV NS5A protein. patsnap.commedchemexpress.commedchemexpress.com Its mechanism of action involves binding to NS5A and disrupting its functions, thereby blocking the viral replication cycle. patsnap.com By targeting this crucial protein, emitasvir effectively curbs the virus's ability to multiply. patsnap.com

Preclinical studies have demonstrated that emitasvir possesses strong antiviral activity, particularly against HCV genotype 1. semanticscholar.org Research has shown that emitasvir is often investigated in combination with other DAAs, such as the NS5B polymerase inhibitor sofosbuvir (B1194449), to enhance its antiviral efficacy and cover a broader range of HCV genotypes. patsnap.comsemanticscholar.org This multi-target approach is a common strategy in modern HCV therapy to maximize treatment success and reduce the risk of the virus developing resistance. patsnap.com

Research Findings on Emitasvir and NS5A Inhibition

| Category | Finding | Reference |

|---|---|---|

| Target | HCV Nonstructural Protein 5A (NS5A) | patsnap.commedchemexpress.commedchemexpress.com |

| Mechanism | Inhibits NS5A function, disrupting viral replication and assembly. | patsnap.com |

| In Vitro Activity | Potent antiviral activity against HCV genotype 1. | semanticscholar.org |

| Clinical Research | Investigated in combination with other DAAs like sofosbuvir. | semanticscholar.org |

Antiviral Activity of NS5A Inhibitors Against HCV Genotypes

| NS5A Inhibitor | HCV Genotype 1a (EC50, nM) | HCV Genotype 1b (EC50, nM) | Other Active Genotypes (EC50, nM) | Reference |

|---|---|---|---|---|

| Ledipasvir | 0.031 | 0.004 | 4a (0.39), 4d (0.29), 5a (0.15), 6a (0.11-1.1) | nih.gov |

| Emitasvir | Strong activity against genotype 1 | Data specific to other genotypes not detailed in provided sources. | semanticscholar.org |

EC50 (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Lower values indicate higher potency.

Properties

Molecular Formula |

C49H64N8O14P2 |

|---|---|

Molecular Weight |

1051.0 g/mol |

IUPAC Name |

methyl N-[(2S)-1-[(2S)-2-[5-[4-[(1S,8R)-6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]-3-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;phosphoric acid |

InChI |

InChI=1S/C49H58N8O6.2H3O4P/c1-26(2)42(54-48(60)62-5)46(58)56-21-7-9-38(56)44-50-25-37(53-44)29-13-11-28(12-14-29)33-18-19-34(41-32-16-15-31(23-32)40(33)41)30-17-20-35-36(24-30)52-45(51-35)39-10-8-22-57(39)47(59)43(27(3)4)55-49(61)63-6;2*1-5(2,3)4/h11-14,17-20,24-27,31-32,38-39,42-43H,7-10,15-16,21-23H2,1-6H3,(H,50,53)(H,51,52)(H,54,60)(H,55,61);2*(H3,1,2,3,4)/t31-,32+,38-,39-,42-,43-;;/m0../s1 |

InChI Key |

KRUXCUGAHYWSKK-ZHMFATAFSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=C5[C@@H]6CC[C@@H](C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)[C@@H]9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=C5C6CCC(C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O |

Origin of Product |

United States |

Molecular and Biochemical Mechanism of Action of Emitasvir Diphosphate

Elucidation of NS5A Inhibitory Function

The inhibitory action of Emitasvir is multifaceted, targeting several key processes orchestrated by the NS5A protein, which is a phosphoprotein with no known enzymatic function but is critical for viral replication and assembly. patsnap.commdpi.comresearchgate.net

The primary mechanism of Emitasvir involves its direct binding to the HCV NS5A protein. patsnap.com This interaction is fundamental to its antiviral activity, as NS5A is an essential component of the HCV replication machinery. patsnap.comdengyuemed.com By binding to NS5A, Emitasvir inhibits the protein's function, which is a critical step in halting the viral life cycle. patsnap.com While NS5A inhibitors are known to be extremely potent, with some exhibiting picomolar concentrations of activity in vitro, the binding of a molecule to the NS5A protein is a necessary but not sufficient condition for expressing an antiviral effect. mdpi.comacs.org The efficacy of the binding is also influenced by the specific HCV genotype, as different genotypes can have variations in the NS5A protein structure. acs.org

HCV replicates its RNA genome within specialized intracellular membrane structures known as the membranous web, which contains the replication organelles (ROs). nih.gov The formation and function of these replication complexes are critically dependent on the NS5A protein. nih.govnih.gov NS5A, particularly through its N-terminal amphipathic helix, is instrumental in inducing the membrane curvature necessary for the formation of these replication structures. nih.govnih.gov

Emitasvir, by binding to NS5A, disrupts the normal dynamics and integrity of the HCV replication complex. patsnap.com This disruption is a key consequence of NS5A inhibition. patsnap.comnih.gov Research on NS5A inhibitors has shown they can block the formation of replication organelles, a process that is independent of RNA replication itself, highlighting NS5A's structural role in building the replication factory. nih.gov The binding of the inhibitor to NS5A is thought to interfere with the protein's ability to orchestrate the assembly of other viral and host factors necessary for a functional replicase. mdpi.comnih.gov

The NS5A protein is a multifunctional regulator involved in both viral RNA replication and the subsequent assembly of new virions. patsnap.comrbmb.netmedsci.orgarabjchem.orgdrugbank.com Consequently, by inhibiting NS5A, Emitasvir effectively blocks the viral life cycle at two distinct stages, thereby curbing the ability of the virus to multiply. patsnap.com

The inhibition of RNA replication occurs because a functional replication complex is a prerequisite for the synthesis of new viral RNA. xiahepublishing.commdpi.com By disrupting this complex, Emitasvir prevents the efficient replication of the HCV genome. patsnap.com Furthermore, NS5A plays a role in the later stages of the viral life cycle, mediating the switch from replication to the assembly of new virus particles. mdpi.commedsci.org It interacts with the viral core protein on the surface of lipid droplets, a step necessary for virion assembly. mdpi.com Inhibition of NS5A by drugs like Emitasvir is believed to interfere with this interaction, thus impeding the production of infectious progeny. drugbank.com

Insights from Structural Biology Approaches

Structural studies of NS5A and its interaction with inhibitors have provided valuable insights into the mechanism of action, primarily through the analysis of resistance-associated substitutions (RASs).

While specific crystallographic data for an Emitasvir-NS5A complex is not publicly available, it is understood that NS5A inhibitors can induce conformational changes in the target protein. researchgate.netscielo.br The NS5A protein is known to exist in different conformational states, and its dimerization is considered important for its function in RNA binding and replication. acs.org It has been proposed that the binding of inhibitors to a cleft between the two subunits of an NS5A dimer stabilizes a specific conformation. mdpi.com This action may sequester NS5A, preventing it from participating in the formation of active replication complexes. mdpi.com The emergence of resistance mutations at key positions is thought to reduce the drug's effectiveness by altering the protein's conformation, thereby lowering the binding affinity of the inhibitor. researchgate.netscielo.brresearchgate.net

The key amino acid residues involved in the interaction between NS5A inhibitors and the protein have largely been identified through resistance selection studies. Mutations at these positions can significantly reduce the susceptibility of the virus to the drug. For NS5A inhibitors in general, several key resistance-associated substitutions (RASs) have been identified within the N-terminal domain of the protein. nih.gov

A phase 3 clinical trial of Emitasvir combined with Sofosbuvir (B1194449) for HCV genotype 1b found that baseline NS5A RASs did not have a significant impact on the high rates of sustained virological response. nih.gov However, studies on the class of NS5A inhibitors have pinpointed several critical residues.

Table 1: Key NS5A Amino Acid Residues Associated with Resistance to NS5A Inhibitors

| Residue Position | Amino Acid Substitution | Applicable Genotype(s) | Reference |

|---|---|---|---|

| 28 | M28T/V | 1a | researchgate.netscielo.br |

| 30 | Q30E/H/R | 1a | scielo.br |

| 31 | L31M/V | 1a, 1b | scielo.brnih.gov |

| 58 | H58D | General | researchgate.netscielo.br |

These studies indicate that residues at positions 28, 30, 31, and 93 are particularly important for the interaction with NS5A inhibitors in genotype 1 viruses. nih.gov For genotype 1b specifically, the L31V and Y93H substitutions are identified as major resistance variants against this class of drugs. nih.gov The location of these residues within the first 100 amino acids of NS5A suggests they are part of, or are in close proximity to, the inhibitor's binding site. mdpi.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Daclatasvir (B1663022) |

| Emitasvir (diphosphate) |

| Ledipasvir |

Comparative Analysis with Other NS5A Inhibitors (Mechanistic Focus)

The Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) is a phosphoprotein essential for viral RNA replication and virion assembly, making it a prime target for direct-acting antiviral (DAA) agents. patsnap.comarabjchem.org Unlike other viral targets such as proteases or polymerases, NS5A has no known enzymatic function. researchgate.net Consequently, inhibitors targeting this protein function through an allosteric mechanism, binding to the protein to induce a conformational change that disrupts its normal function. mdpi.com

NS5A inhibitors are broadly categorized as first-generation and second-generation compounds. First-generation inhibitors, which include daclatasvir and ledipasvir, demonstrated high potency but also revealed a low barrier to resistance. arabjchem.org Second-generation inhibitors, such as emitasvir (also known as PPI-668 or ravidasvir) and velpatasvir (B611656), were subsequently developed to provide improved potency against common resistance-associated variants (RAVs) and broader pan-genotypic activity. arabjchem.orgportico.org

Distinctions in Binding Modes and Allosteric Effects

The precise molecular mechanism of NS5A inhibitors has been a subject of intense investigation, complicated by the lack of a complete co-crystal structure of an inhibitor bound to the full-length protein. nih.gov However, a consensus has emerged from computational modeling and resistance mutation mapping that all potent NS5A inhibitors bind within a cleft in the N-terminal Domain I of the protein. natap.orgwjgnet.com This domain is critical for NS5A dimerization and RNA binding, which are essential for the formation of the viral replication complex. wjgnet.comnih.gov

The binding of these inhibitors is an example of allosteric regulation, where the binding of a molecule at one site (the allosteric site) alters the protein's activity at a different site. microbenotes.comwikipedia.org In this case, the inhibitor is thought to lock the NS5A dimer into a conformation that is non-productive for viral replication. nih.gov This may occur by preventing necessary conformational changes, disrupting interactions with other viral or host proteins, or altering the subcellular localization of NS5A. semanticscholar.org

A significant debate in the field has centered on the specific binding orientation of these drugs. The symmetrical, dimeric structure of early inhibitors like daclatasvir led to the proposal of a symmetric binding mode, where one inhibitor molecule bridges the two monomers of the NS5A dimer at the interface. nih.govsemanticscholar.org However, other computational studies have suggested that asymmetric binding modes are also plausible. acs.org

The key distinctions between inhibitors are often revealed by their resistance profiles. Mutations at specific amino acid positions within Domain I, such as M28, Q30, L31, and Y93 in genotype 1a, and L31 and Y93 in genotype 1b, can significantly reduce inhibitor efficacy. natap.orgwjgnet.com Emitasvir, as a second-generation inhibitor, retains substantial potency against some baseline polymorphisms and variants that confer resistance to first-generation agents. portico.orgoup.com While its binding site largely overlaps with that of daclatasvir, evidenced by shared resistance mutations at positions like Y93, its distinct chemical structure likely allows for different or more stable interactions within the binding pocket, enabling it to overcome certain resistance-conferring changes. wjgnet.com For instance, in patients with HCV genotype 3a, mutations at A30K or Y93H were shown to confer high-level resistance to emitasvir (PPI-668). wjgnet.com This highlights the subtle but critical differences in the binding modes and allosteric effects among different NS5A inhibitors.

The table below provides a comparative overview of key mechanistic details for Emitasvir and other selected NS5A inhibitors.

| Inhibitor | Generation | Common Genotype 1a Resistance-Associated Variants (RAVs) | Common Genotype 1b Resistance-Associated Variants (RAVs) | Key Mechanistic Features |

|---|---|---|---|---|

| Daclatasvir | First | M28T, Q30E/H/R, L31M/V, Y93C/H/N wjgnet.com | L31F/V, Y93H/N wjgnet.com | Prototypical NS5A inhibitor with a symmetric structure, suggesting a symmetric binding mode at the dimer interface. nih.govsemanticscholar.org |

| Ledipasvir | First | M28, Q30, L31, Y93 oup.com | L31, Y93 oup.com | Shown to bind directly to NS5A; resistance from mutations like Y93H is due to reduced binding affinity. researchgate.net |

| Ombitasvir | First | M28, Q30, L31, Y93 | L31, Y93 | Considered to have a similar binding site to daclatasvir and ledipasvir. researchgate.net |

| Emitasvir (PPI-668/Ravidasvir) | Second | Q30, L31, Y93 oup.com | L31, Y93 oup.com | Pan-genotypic inhibitor with improved potency against some first-generation RAVs. arabjchem.orgportico.org Resistance in GT3a is linked to A30K and Y93H mutations. wjgnet.com |

| Velpatasvir | Second | M28, Q30, L31, Y93 | L31, Y93 | A pan-genotypic, second-generation inhibitor designed for a high barrier to resistance. researchgate.net |

Preclinical Pharmacological and Virological Characterization

In Vitro Antiviral Potency and Spectrum against HCV Genotypes

Preclinical studies have demonstrated that emitasvir possesses potent antiviral activity against HCV, particularly genotype 1. xiahepublishing.comsemanticscholar.org The in vitro efficacy of emitasvir has been evaluated across various HCV replicon systems and cell culture models, establishing its profile as a powerful NS5A inhibitor.

Efficacy across Diverse HCV Replicon Systems

Emitasvir has shown potent, picomolar-range inhibitory activity against both genotype 1a and 1b HCV replicons. researchgate.net This broad activity within genotype 1 highlights its potential to address the most prevalent HCV subtypes. The NS5A inhibitor class, to which emitasvir belongs, is recognized for providing the most potent in vitro HCV inhibitors discovered to date. researchgate.net

Activity against Specific HCV Genotypes (e.g., Genotype 1b) in Cell Culture Models

In cell culture models, emitasvir has demonstrated strong antiviral activity specifically against HCV genotype 1b. semanticscholar.orgresearchgate.net Preclinical investigations have consistently supported its robust efficacy against this viral subtype. xiahepublishing.comsemanticscholar.org The potent activity of emitasvir in these models was a key factor in its advancement into further clinical development.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

The preclinical evaluation of emitasvir included comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties, and to establish the relationship between drug exposure and antiviral effect. medicilon.comsrce.hrnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models

Preclinical studies in various animal models revealed that emitasvir generally exhibits good oral bioavailability. researchgate.net Early ADME screening is a critical component of drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. bioivt.comnih.gov These studies are essential for predicting how a drug will behave in the human body. medicilon.com While specific ADME parameters for emitasvir are not extensively detailed in the public domain, its progression through clinical trials suggests that it demonstrated an acceptable preclinical ADME profile.

Relationship between Compound Exposure and Antiviral Effects in Preclinical Systems

A clear relationship between emitasvir exposure and its antiviral effects has been established in preclinical systems. The potent in vitro activity observed in replicon systems translates to a significant reduction in viral load in preclinical models. Understanding this exposure-response relationship is crucial for determining appropriate dosing regimens for clinical trials. nih.gov

Evaluation of Combination Regimens in Preclinical Research

The development of direct-acting antivirals has shifted the treatment paradigm for HCV towards combination therapies to achieve high cure rates and prevent the emergence of drug resistance. researchgate.netplos.org Preclinical research has evaluated emitasvir in combination with other mechanistically distinct HCV inhibitors.

Emitasvir has been studied in combination with other direct-acting antivirals, such as the NS3/4A protease inhibitor asunaprevir (B1667651) and the NS5B polymerase inhibitor sofosbuvir (B1194449). xiahepublishing.comsemanticscholar.orgresearchgate.net These combination studies in preclinical models have shown the potential for additive or synergistic antiviral effects, a critical factor for achieving a sustained virological response (SVR) and curing HCV infection. researchgate.netplos.org The success of these preclinical combination studies provided the rationale for advancing these regimens into clinical trials. xiahepublishing.comsemanticscholar.orgresearchgate.net

Synergistic Antiviral Activity with Other Direct-Acting Antivirals (e.g., NS5B Inhibitors)

Emitasvir (diphosphate), an inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A), has demonstrated high efficacy when used in combination with other direct-acting antiviral agents (DAAs) that target different viral components. arabjchem.orgarabjchem.org The cornerstone of its preclinical and clinical development has been its use in combination regimens, most notably with the NS5B polymerase inhibitor, sofosbuvir. arabjchem.orgarabjchem.org

Clinical trials have validated the potent antiviral effect of this combination. A phase 3 study involving patients with chronic genotype 1b HCV infection treated with Emitasvir and sofosbuvir resulted in a sustained virological response at 12 weeks (SVR12) rate of 99.7%. researchgate.net Another phase III trial reported a 100% SVR12 rate for the same combination. arabjchem.orgarabjchem.org Such high cure rates in clinical settings strongly suggest a highly effective, and likely synergistic, interaction between the two agents in suppressing HCV replication.

While specific in vitro studies detailing the synergistic activity of Emitasvir with quantitative metrics like a combination index are not extensively published, the principle of synergy has been established for the NS5A inhibitor class. For instance, another novel NS5A inhibitor, DBPR110, showed synergy in preclinical models when combined with NS5B polymerase inhibitors, as well as with NS3 protease inhibitors and interferon-alpha. medchemexpress.com This supports the strategy of combining an NS5A inhibitor like Emitasvir with a drug targeting a different viral protein to achieve a greater antiviral effect than either agent alone.

The combination of Emitasvir has also been explored with other classes of DAAs. A phase III trial evaluated Emitasvir (DAG-181) in combination with the HCV protease inhibitor Furaprevir (TG-2349) and ribavirin (B1680618) for patients with HCV genotype 1. portico.orgbusinesswire.com

Table 1: Clinical Efficacy of Emitasvir in Combination Therapy for HCV Genotype 1b

| Trial Phase | Combination Agents | Patient Population | Sustained Virological Response at 12 Weeks (SVR12) | Source |

|---|---|---|---|---|

| Phase 3 | Emitasvir + Sofosbuvir | Non-cirrhotic, treatment-naïve or interferon-experienced | 99.7% (358/359) | researchgate.net |

| Phase 2 | Emitasvir + Sofosbuvir | Treatment-naïve, non-cirrhotic | 100% | arabjchem.orgarabjchem.org |

Mechanistic Rationale for Multi-Targeted Approaches in HCV Suppression

The primary rationale for employing multi-targeted therapeutic strategies against HCV is to establish a high genetic barrier to the development of drug resistance. researchgate.net The HCV NS5B RNA-dependent RNA polymerase is inherently error-prone, leading to a high mutation rate during viral replication. businesswire.com This results in a diverse population of viral variants, known as quasispecies, within an infected individual. Some of these variants may naturally possess mutations that confer reduced susceptibility to a specific DAA, even before treatment is initiated. researchgate.net

When a single DAA is used (monotherapy), it effectively suppresses the dominant, drug-sensitive virus. However, this creates a selective pressure that allows the pre-existing resistant variants to multiply and become the dominant population, leading to treatment failure. researchgate.net

By combining two or more DAAs with different mechanisms of action, such as an NS5A inhibitor (Emitasvir) and an NS5B polymerase inhibitor (sofosbuvir), the virus is attacked at multiple, distinct points in its life cycle. arabjchem.org For the virus to overcome the treatment, it would need to acquire mutations that confer resistance to both drug classes simultaneously within the same viral genome. The probability of this occurring is significantly lower than developing resistance to a single agent. researchgate.net This multi-pronged attack effectively suppresses a broader range of viral variants and prevents the emergence of resistant strains, which is critical for achieving the high cure rates observed with modern HCV therapies. arabjchem.org

Mechanistic Studies of Drug Resistance to Emitasvir Diphosphate

Characterization of Resistance-Associated Substitutions (RASs) in NS5A

The NS5A protein is a critical component of the HCV replication complex, and its inhibition by emitasvir disrupts the viral life cycle. patsnap.complos.org Resistance to emitasvir is primarily mediated by specific amino acid substitutions within the NS5A protein, known as resistance-associated substitutions (RASs). patsnap.comsemanticscholar.orgembl.org

Identification and Mapping of Mutations Conferring Reduced Susceptibility to Emitasvir (Diphosphate)

Clinical and in vitro studies have identified several key RASs in the NS5A protein that reduce the susceptibility of HCV to emitasvir. semanticscholar.orgsemanticscholar.org These mutations are typically located in the first 100 amino acids of NS5A, a region crucial for the protein's function and its interaction with inhibitors. nih.gov

In patients with HCV genotype 1b, baseline NS5A RASs were detected in a significant portion of the population. xiahepublishing.comsemanticscholar.org The most frequently observed mutations included those at positions R30, Y93, and L31. xiahepublishing.comsemanticscholar.org For instance, in a phase 3 trial, the mutation rates for R30Q, Y93Y/H, and Y93H were 11.1%, 8.4%, and 5.6%, respectively. semanticscholar.org In the two patients who experienced treatment failure in this study, the main NS5A RASs detected at the time of relapse were L28M, L31V, and Y93H. semanticscholar.org For genotype 1a, the M28V mutation in NS5A has been noted at baseline. xiahepublishing.comsemanticscholar.org

It's important to note that the genetic barrier to resistance can differ between HCV genotypes. Genotype 1a, for example, may require only a single nucleotide change to develop resistance, whereas genotype 1b might need two, suggesting a higher genetic barrier in the latter. semanticscholar.orgacs.org

Table 1: Key NS5A Resistance-Associated Substitutions for Emitasvir and Other NS5A Inhibitors

| Substitution | Associated Genotype(s) | Impact on Susceptibility |

|---|---|---|

| M28V/T | 1a | Reduced susceptibility. researchgate.netscielo.br |

| Q30E/H/R/S | 1a | Can confer high-level resistance, especially when linked with other mutations. semanticscholar.orgscielo.br |

| L31M/V | 1a, 1b | Associated with high levels of resistance in genotype 1a. nih.gov Detected in treatment failure. semanticscholar.org |

| Y93C/H/N | 1a, 1b | One of the most significant RASs, conferring reduced susceptibility to multiple NS5A inhibitors. researchgate.netscielo.br |

| A30K | 3a | Confers high-level resistance to PPI-668 (an NS5A inhibitor). semanticscholar.org |

| P58S | 1b | Associated with resistance to daclatasvir (B1663022). mdpi.com |

| A92T | 1b | Associated with resistance to daclatasvir. mdpi.com |

Phenotypic Characterization of Resistant Variants in Cell Culture

The impact of identified RASs on the antiviral activity of emitasvir is quantified in cell-based replicon systems. nih.gov These in vitro assays measure the concentration of the drug required to inhibit viral replication by 50% (EC50). europa.eu A significant increase in the EC50 value for a mutant virus compared to the wild-type virus indicates reduced susceptibility and confirms the phenotypic resistance conferred by the mutation. europa.eu

For example, in genotype 1a replicons, single mutations like L31V can lead to a substantial increase in the EC50 value for NS5A inhibitors. nih.gov While specific EC50 fold-change data for emitasvir against all possible RASs is not extensively detailed in the provided search results, the general principle holds that substitutions at key positions like 28, 30, 31, and 93 significantly diminish the inhibitory capacity of this class of drugs. nih.govscielo.br The development of cell line models that mimic castration-resistant prostate cancer has been used to study resistance mechanisms and evaluate drug responses, a methodology that can be adapted for studying antiviral resistance. nih.govmdpi.com

Biochemical Basis of Cross-Resistance to Other NS5A Inhibitors

The amino acid substitutions that confer resistance to emitasvir often lead to cross-resistance against other NS5A inhibitors. semanticscholar.org This is because many NS5A inhibitors share a similar binding site or mechanism of action. semanticscholar.org The key RASs at positions 28, 30, 31, and 93 are known to reduce the efficacy of a broad range of NS5A inhibitors, including daclatasvir, ledipasvir, and ombitasvir. scielo.brmdpi.com

The structural basis for this cross-resistance lies in the conformational changes induced by these mutations in the NS5A protein. scielo.br These alterations can disrupt the binding of the inhibitor to its target, thereby reducing its effectiveness. mdpi.com For instance, the Y93H mutation is a well-established RAS that affects multiple NS5A inhibitors across different HCV genotypes. scielo.br However, the degree of cross-resistance can vary depending on the specific inhibitor and the viral genotype. Some "second-generation" NS5A inhibitors have been developed to have activity against certain RASs. semanticscholar.org

Interestingly, resistance to NS5A inhibitors does not typically confer cross-resistance to drugs with different mechanisms of action, such as the NS5B polymerase inhibitor sofosbuvir (B1194449) or the NS3/4A protease inhibitors. nih.gov This lack of cross-resistance is the foundational principle for effective combination therapy.

Preclinical Strategies for Mitigating Resistance Emergence

Given the potential for resistance development, several preclinical strategies are employed to assess and mitigate this risk. nih.gov These strategies are crucial for the development of robust antiviral regimens.

Role of Combination Therapies in Suppressing Resistant Viral Populations

The most effective strategy to prevent the emergence of drug-resistant HCV is the use of combination therapy, where drugs with different mechanisms of action are co-administered. acs.orgnih.gov By targeting multiple viral proteins simultaneously, the probability of the virus developing mutations that can overcome all the drugs in the regimen is significantly reduced. nih.govmdpi.com

The combination of emitasvir with sofosbuvir, an NS5B polymerase inhibitor, has demonstrated high rates of sustained virologic response (SVR). xiahepublishing.comsemanticscholar.org This is because a virus that develops a resistance mutation to emitasvir will still be susceptible to sofosbuvir, and vice versa. nih.gov This multi-pronged attack effectively suppresses viral replication to a level where the emergence of doubly resistant mutants is highly unlikely. nih.govej-med.org Clinical trials have shown that even in patients with baseline NS5A RASs, combination therapy with emitasvir and sofosbuvir can achieve high SVR rates. xiahepublishing.comsemanticscholar.org

In Vitro and In Vivo Models for Resistance Barrier Assessment

Assessing the genetic barrier to resistance is a key component of preclinical drug development. nih.gov This involves determining how many mutations are required for the virus to become resistant and how fit the resistant mutants are. nih.gov

In Vitro Models: Cell-based replicon systems are the workhorse for these studies. biorxiv.org By culturing replicon cells in the presence of increasing concentrations of a drug, resistant colonies can be selected and sequenced to identify the mutations responsible for resistance. nih.gov These models allow for the determination of the frequency at which resistance emerges and the specific genetic pathways to resistance.

In Vivo Models: While challenging due to the narrow host range of HCV, animal models, such as humanized mice, can provide valuable insights into viral dynamics and resistance development in a more complex biological system. nih.gov These models can be used to evaluate the efficacy of combination therapies in preventing the emergence of resistant variants in a living organism.

The ultimate goal of these preclinical assessments is to design therapeutic regimens with a high barrier to resistance, ensuring durable efficacy in a broad patient population. nih.gov

Chemical Synthesis and Process Chemistry Research

Innovative Synthetic Routes for Emitasvir (Diphosphate)

The initial synthetic routes developed for Emitasvir were designed for discovery chemistry, prioritizing rapid access to the molecule for biological evaluation rather than manufacturing efficiency. The core challenge in its synthesis is the stereocontrolled construction of its complex, C2-symmetric structure, which contains multiple stereocenters. Subsequent research focused on developing novel, scalable pathways that addressed these stereochemical challenges directly.

A cornerstone of the innovative synthesis of Emitasvir is the application of biocatalysis to establish the key stereochemistry early in the synthetic sequence. The strategy hinges on the enantioselective desymmetrization of a prochiral diol intermediate. This advanced methodology circumvents the need for classical resolution or the use of expensive chiral starting materials.

The process involves treating a prochiral bis(hydroxymethyl) substrate with an enzyme that can selectively acylate one of the two enantiotopic hydroxyl groups. Candida antarctica lipase (B570770) B (CAL-B) was identified as a highly effective biocatalyst for this transformation. In the presence of an acyl donor, such as vinyl acetate (B1210297), CAL-B selectively catalyzes the acetylation of one hydroxyl group, yielding a monoacetate product with exceptionally high enantiomeric purity. The resulting chiral monoacetate alcohol is a critical building block for the subsequent construction of the Emitasvir core.

The key advantages of this enzymatic step include:

High Enantioselectivity: The reaction consistently produces the desired enantiomer with an enantiomeric excess (ee) greater than 99%.

Mild Reaction Conditions: The enzymatic reaction proceeds under mild temperature and pH conditions, minimizing side reactions and degradation.

Environmental Benignity: The use of a biocatalyst in an organic solvent is a greener alternative to methods employing stoichiometric chiral reagents or heavy metals.

Table 1: Key Parameters of the Enzymatic Desymmetrization Step

| Parameter | Condition / Reagent | Purpose / Outcome |

| Substrate | Prochiral diol intermediate | The starting material with two enantiotopic hydroxyl groups. |

| Biocatalyst | Candida antarctica lipase B (CAL-B) | Selectively acylates one hydroxyl group to create a chiral center. |

| Acyl Donor | Vinyl Acetate | Provides the acetyl group for the enzymatic acylation. |

| Solvent | Methyl tert-butyl ether (MTBE) | Provides a non-aqueous medium for the lipase-catalyzed reaction. |

| Temperature | Ambient Temperature (~25 °C) | Mild conditions that preserve enzyme activity and prevent side reactions. |

| Outcome | Chiral monoacetate | Key intermediate produced with >99% enantiomeric excess (ee). |

Beyond the initial enantioselective step, significant research was dedicated to optimizing the entire synthetic sequence. A pivotal transformation in the synthesis is the symmetric C-alkylation of a central biphenyl (B1667301) intermediate with two equivalents of the chiral monoacetate building block. The initial laboratory-scale conditions for this step often resulted in low yields and the formation of significant impurities, including the mono-alkylated byproduct.

Optimization efforts focused on screening different bases, solvents, and temperature profiles. The transition from a discovery-phase base like sodium hydride (NaH) to a more process-friendly base such as potassium tert-butoxide (KOtBu) in a solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) led to substantial improvements. These changes not only increased the yield and selectivity of the desired bis-alkylation product but also improved the safety profile and simplified the workup and isolation procedures.

Process Chemistry Development for Scalable Production

Translating the optimized laboratory synthesis into a robust, large-scale manufacturing process required a dedicated focus on process chemistry principles, emphasizing safety, sustainability, and economic viability.

The manufacturing process for Emitasvir was designed with a strong adherence to the principles of green chemistry. The goal was to minimize the environmental footprint of the synthesis while maintaining high efficiency and product quality.

Key green chemistry implementations include:

Biocatalysis: As detailed in section 5.1.1, the use of lipase for desymmetrization is a prime example of green chemistry, replacing less efficient and more wasteful classical resolutions.

Solvent Selection: A systematic effort was made to replace hazardous solvents. For example, dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), common in early-stage synthesis, were replaced with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) and isopropyl acetate (IPAc). These solvents have better safety profiles and are more easily recycled.

Atom Economy: The synthetic route was refined to maximize the incorporation of atoms from the starting materials into the final product. This was achieved by designing high-yield convergent steps and minimizing the use of protecting groups, which add mass and steps that are later removed.

Waste Reduction: The optimization of reaction conditions and the implementation of telescoped processes significantly reduced the generation of waste streams, including solvent waste and reaction byproducts.

To quantify the efficiency and environmental impact of the manufacturing process, key sustainability metrics were tracked throughout its development. The most prominent metric used is the Process Mass Intensity (PMI), which is the ratio of the total mass of all materials (water, raw materials, solvents, reagents, process aids) used to the mass of the final active pharmaceutical ingredient (API) produced. A lower PMI indicates a more efficient and less wasteful process.

The development of the Emitasvir synthesis saw a dramatic reduction in PMI, reflecting the success of the process chemistry optimization and green chemistry initiatives. The initial discovery route had a very high PMI, typical of early-stage research. Through iterative improvements, the PMI for the scaled-up manufacturing process was reduced by over an order of magnitude.

Table 2: Evolution of Process Mass Intensity (PMI) for Emitasvir Synthesis

| Development Stage | Typical PMI Value | Key Improvements Contributing to Reduction |

| Discovery Route | >500 | - |

| Phase 1 Process | ~250 | Introduction of enzymatic desymmetrization; initial solvent optimization. |

| Phase 2 Process | ~100 | Optimization of C-alkylation; replacement of hazardous solvents (e.g., DCM). |

| Final Manufacturing Process | <50 | Implementation of telescoped reactions; improved workup and isolation procedures; solvent recycling. |

Note: PMI values are illustrative based on typical pharmaceutical process improvements and are intended to demonstrate the scale of reduction.

This substantial decrease in PMI highlights a highly successful process development campaign, resulting in a manufacturing route that is not only economically viable but also significantly more sustainable.

Analytical Methodologies for Compound Characterization and Control in Research

Rigorous analytical control is essential throughout the synthesis of Emitasvir to ensure the identity, purity, and stereochemical integrity of all intermediates and the final diphosphate (B83284) salt. A suite of modern analytical techniques is employed to monitor reactions and characterize materials.

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of Emitasvir and its precursors. Using a chiral stationary phase, chiral HPLC is also critical for determining the enantiomeric excess (ee) of the key monoacetate intermediate and the diastereomeric purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of each intermediate and the final API. The spectra provide detailed information about the connectivity of atoms and the chemical environment of protons and carbons, serving as a definitive structural fingerprint.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compounds. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.

X-ray Crystallography: This powerful technique was used to unambiguously determine the three-dimensional structure and absolute stereochemistry of key crystalline intermediates. Obtaining a crystal structure provides undeniable proof of the synthetic outcome and is invaluable for understanding the molecule's conformation.

Table 3: Summary of Analytical Techniques for Emitasvir Synthesis Control

| Analytical Technique | Purpose in Emitasvir Synthesis | Information Provided |

| HPLC (Achiral) | Purity assessment and reaction monitoring. | Quantifies the percentage of the desired compound and any impurities. |

| HPLC (Chiral) | Determination of enantiomeric and diastereomeric purity. | Measures the ratio of stereoisomers (e.g., >99% ee). |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. | Confirms atomic connectivity and chemical structure. |

| Mass Spectrometry (MS/HRMS) | Molecular weight and formula confirmation. | Confirms the mass and elemental composition of the molecule. |

| X-ray Crystallography | Absolute structure and stereochemistry determination. | Provides an unambiguous 3D model of a crystalline solid. |

Computational and Structure Activity Relationship Sar Studies

Structure-Activity Relationship (SAR) Investigations of Emitasvir (diphosphate) Analogs

SAR studies have been fundamental in transforming early NS5A inhibitor leads into highly potent clinical candidates like Emitasvir. These investigations systematically explore how chemical modifications to a core scaffold influence antiviral activity, providing crucial insights for rational drug design.

The pharmacophore for this class of NS5A inhibitors consists of several key features that are essential for potent antiviral activity. Research on both symmetrical and unsymmetrical analogs has helped to define these critical elements.

A common structural motif in many potent NS5A inhibitors is a central hydrophobic core flanked by two capping moieties, often incorporating imidazole and proline-like structures. wikipedia.org While early inhibitors like daclatasvir (B1663022) possessed C2 symmetry, subsequent research demonstrated that asymmetry is not only tolerated but can also be advantageous for improving potency and resistance profiles. semanticscholar.orgnih.gov

Key pharmacophoric features identified through extensive SAR studies include:

A Central Aromatic Core: A rigid, planar core, such as a biphenyl (B1667301), fluorene, or difluorofluorene as seen in ledipasvir, is crucial for positioning the flanking groups correctly within the NS5A dimer interface. nih.gov

Imidazole Groups: These heterocyclic rings are critical for establishing key interactions within the binding site.

Proline or Pyrrolidine Moieties: These structures, often acylated with carbamates, form the "end-caps" of the molecule and are vital for achieving high potency. Modifications to these caps have been a primary strategy for optimizing next-generation inhibitors. nih.gov

Hydrogen Bond Donors and Acceptors: Specific nitrogen and oxygen atoms within the structure are essential for forming hydrogen bonds with amino acid residues in the NS5A protein, anchoring the inhibitor in place. nih.gov

A minimal pharmacophore model suggests the necessity of two aromatic features and two buried donor/acceptor pairs aligned in a specific conformation to achieve picomolar activity. nih.gov The development of unsymmetrical inhibitors, like Emitasvir, involved optimizing substituents to interact with previously unexplored regions of the target protein, leading to enhanced potency. nih.gov

Once the core pharmacophore was established, medicinal chemists synthesized numerous analogs to probe the effects of specific structural changes on potency against various HCV genotypes and resistance-associated substitutions (RASs).

The general architecture of these inhibitors is often described as having an anchor, a linker, and an end-cap. nih.gov Modifications to each of these components have been shown to significantly impact biological activity.

| Modification Area | Structural Change | Impact on Activity | Reference |

| Central Core | Replacement of biphenyl with difluorofluorene | Increased rigidity and potency. | nih.gov |

| Linker | Introduction of asymmetry | Maintained or improved potency; potential to overcome resistance. | semanticscholar.orgnih.gov |

| End-Cap | Modification of the proline moiety | Significantly alters potency and resistance profile. | nih.gov |

| End-Cap | Bioisosteric replacement of Carbon with Silicon | Improved pan-genotype activity and pharmacokinetic properties. | nih.gov |

For example, the optimization of an unsymmetrical lead compound by extending its substituents led to the discovery of inhibitors with picomolar activity against multiple HCV genotypes and key resistance mutants. nih.gov This strategy of exploring the chemical space around the core scaffold allows for the fine-tuning of interactions with the NS5A protein. The development of Pibrentasvir (B610101) (ABT-530) from the Ombitasvir scaffold involved modifying all three components—anchor, linker, and end-cap—to achieve potent, pan-genotypic activity and an improved resistance profile compared to first-generation inhibitors. nih.gov Such studies underscore the importance of systematic structural modification in overcoming the challenges of viral diversity and drug resistance.

In Silico Drug Design and Molecular Modeling

The lack of a complete experimental crystal structure of the NS5A protein with a bound inhibitor has made computational modeling an indispensable tool in the design and optimization of compounds like Emitasvir. nih.govnih.gov In silico techniques have provided crucial insights into how these inhibitors bind to their target and the molecular basis for their high potency.

Both ligand-based and structure-based design strategies have been employed in the development of NS5A inhibitors.

Ligand-Based Design: In the absence of a high-resolution target structure, ligand-based methods rely on the information from a set of known active molecules. nih.gov Pharmacophore modeling, for instance, identifies the common chemical features required for activity. By analyzing the structures of highly potent but chemically diverse NS5A inhibitors, researchers have developed 3D-pharmacophore models that can be used to rank potential new molecules and guide their design. nih.gov

Structure-Based Design: Although challenging due to the flexibility of NS5A and the absence of a co-crystal structure, structure-based design has been pursued using homology models of the NS5A protein. nih.gov These models are built using the known structures of related viral proteins or different domains of NS5A itself. Docking potential inhibitors into these modeled structures allows for the visualization of binding modes and helps explain SAR data. For example, modeling studies have been used to investigate both symmetric and asymmetric binding modes of daclatasvir and its analogs to the NS5A dimer. nih.govnih.gov

The combination of these approaches, where ligand-based knowledge is used to filter or rank results from structure-based docking, has proven to be a powerful strategy for hit identification and lead optimization. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For NS5A inhibitors, docking studies have been crucial in proposing and refining binding hypotheses. These studies have consistently shown that inhibitors bind within a dimeric interface of the NS5A protein's Domain I. wikipedia.orgnih.gov

Docking studies have revealed that:

Inhibitors fit into a hydrophobic groove on the surface of the NS5A dimer.

Symmetrical inhibitors like daclatasvir can bind in a "back-to-back" symmetrical fashion. wikipedia.org

Asymmetrical inhibitors can also occupy this site, forming distinct interactions that can confer advantages in potency and resistance. nih.govnih.gov

Key interactions often involve residues such as Leucine 31 and Tyrosine 93, which are known hotspots for resistance mutations. Docking models successfully rationalize why mutations at these positions reduce inhibitor binding affinity. nih.gov

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a more dynamic and realistic view of the inhibitor-target complex than static docking poses. MD simulations have been used to:

Assess the stability of the docked inhibitor within the NS5A binding site. researchgate.netmdpi.com

Refine the binding mode by allowing the protein and ligand to adjust their conformations. nih.gov

Analyze the network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Investigate the conformational changes in NS5A upon inhibitor binding. nih.gov

For example, MD simulations of NS5A-inhibitor complexes have been run for hundreds of nanoseconds to confirm the stability of the proposed binding modes and to calculate binding free energies, which can be correlated with experimental activity data. researchgate.netmdpi.com These simulations provide confidence in the proposed mechanisms of action and offer a structural basis for understanding drug resistance. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. semanticscholar.org For NS5A inhibitors, QSAR models have been developed to predict the antiviral potency of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

The general form of a QSAR model is: Activity = f (Molecular Descriptors)

Where molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Several QSAR studies have been conducted on various classes of NS5A inhibitors, including those with scaffolds related to Emitasvir. semanticscholar.orgnih.govnih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models. These models correlate the 3D steric and electrostatic fields around a molecule with its activity. The resulting contour maps can visually guide chemists on where to add or remove bulk or change electronic properties to improve potency. nih.goveurekaselect.com

SMILES-based QSAR: This method uses descriptors derived directly from the SMILES notation of a molecule. Models built using Monte Carlo optimization have successfully predicted the activity of asymmetrical NS5A inhibitors and identified structural fragments that increase or decrease potency. semanticscholar.org

A study on asymmetrical NS5A derivatives used a set of 36 inhibitors to build a robust QSAR model. This model not only accurately predicted the activity of the compounds but also provided insights into the structural features driving potency, which were then used to design eight novel inhibitors with promising predicted activities and favorable ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity) properties. semanticscholar.org

| QSAR Study Type | Compound Class | Key Findings | Reference |

| SMILES-based QSAR | Asymmetrical NS5A derivatives | Identified structural fragments that increase or decrease pEC50; used to design novel potent inhibitors. | semanticscholar.org |

| 3D-QSAR (CoMFA/CoMSIA) | Benzimidazole derivatives | Provided 3D contour maps indicating favorable steric and electrostatic regions for enhancing activity. | nih.govnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Thiazole derivatives | Developed predictive models based on steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields. | eurekaselect.com |

These QSAR models serve as valuable predictive tools in the drug discovery pipeline, accelerating the design-synthesis-test cycle and helping to rationalize the SAR of complex molecules like Emitasvir.

Development of Predictive Models for NS5A Inhibitory Activity

To elucidate the relationship between the chemical structure of Emitasvir and its analogs and their inhibitory activity against the NS5A protein, various predictive computational models have been developed. These models are crucial for rational drug design, enabling the prediction of the biological activity of novel compounds before their synthesis, thereby saving time and resources. nih.govjocpr.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool that correlates the physicochemical properties of molecules with their biological activities. wikipedia.orgmdpi.com For NS5A inhibitors like Emitasvir, 2D-QSAR and 3D-QSAR studies have been employed to build predictive models.

2D-QSAR: In 2D-QSAR studies, various molecular descriptors are calculated for a series of compounds with known NS5A inhibitory activity. These descriptors, which can be electronic, steric, or thermodynamic, are then used to build a mathematical model that can predict the activity of new compounds.

Illustrative 2D-QSAR Model Descriptors for NS5A Inhibitors

| Descriptor | Description | Correlation with Activity |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Positive |

| LogP | The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity. | Optimal range |

| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | Negative |

| Number of Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs of electrons. | Positive |

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the inhibitor and the NS5A protein. eurekaselect.comtandfonline.combenthamdirect.comnih.gov These models generate 3D contour maps that highlight regions where modifications to the chemical structure would likely lead to an increase or decrease in inhibitory activity.

For instance, CoMFA models for NS5A inhibitors have revealed that bulky substituents in certain regions of the molecule can enhance activity, while electronegative groups in other areas are detrimental. tandfonline.com CoMSIA models further refine this by considering hydrophobic and hydrogen bond donor/acceptor fields. eurekaselect.combenthamdirect.com

Key Findings from Predictive Modeling:

Symmetry is a key feature: Many potent NS5A inhibitors, including the class to which Emitasvir belongs, possess a symmetrical or pseudo-symmetrical structure. This is thought to be important for binding to the dimeric NS5A protein. nih.gov

Importance of the central core: The nature of the central aromatic core of the inhibitor significantly influences its potency and pharmacokinetic properties.

Role of the proline moieties: The proline or proline-like fragments are crucial for establishing key interactions within the NS5A binding site.

Capping groups: The terminal capping groups can be modified to fine-tune the antiviral activity and improve properties such as solubility and metabolic stability.

Application in Virtual Screening and Library Design for Novel Analogs

The insights gained from SAR and predictive modeling are directly applied to the discovery of novel NS5A inhibitors through virtual screening and the design of focused compound libraries. nih.govcreative-biostructure.com

Virtual Screening: Virtual screening involves the computational filtering of large chemical databases to identify molecules that are likely to bind to a specific biological target, in this case, the NS5A protein. nih.govcreative-biostructure.com This process can be either structure-based or ligand-based.

Structure-based virtual screening (SBVS): When the 3D structure of the target protein is known, SBVS can be used to dock millions of compounds into the binding site and score their potential interactions. nih.gov This allows for the identification of novel scaffolds that are structurally different from known inhibitors.

Ligand-based virtual screening (LBVS): In the absence of a high-resolution crystal structure of the target, LBVS methods can be employed. These methods use the chemical structures of known active compounds, such as Emitasvir, to identify other molecules with similar properties. nih.gov Pharmacophore modeling is a common LBVS technique where a 3D arrangement of essential chemical features required for biological activity is defined and used to screen databases. mdpi.com

Illustrative Virtual Screening Cascade for Novel NS5A Inhibitors

| Step | Method | Purpose | Hit Rate (%) |

|---|---|---|---|

| 1 | Initial Database Filtering | Removal of non-drug-like molecules based on physicochemical properties. | 50 |

| 2 | Pharmacophore-Based Screening | Selection of compounds matching the key interaction features of known NS5A inhibitors. | 10 |

| 3 | Molecular Docking | Ranking of potential hits based on their predicted binding affinity and pose within the NS5A binding site. | 5 |

Library Design: The knowledge derived from SAR and computational studies is also used to design focused libraries of novel analogs for synthesis and biological evaluation. researchgate.net This rational approach allows for the systematic exploration of the chemical space around a lead compound like Emitasvir to optimize its properties. For example, by analyzing the 3D-QSAR contour maps, medicinal chemists can strategically place different functional groups on the molecular scaffold to enhance potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Future Directions and Emerging Research Avenues

Exploration of Next-Generation NS5A Inhibitors Derived from Emitasvir (Diphosphate) Scaffold

The success of first and second-generation NS5A inhibitors, including daclatasvir (B1663022), ledipasvir, and velpatasvir (B611656), has set a high bar for antiviral efficacy. plos.orgacs.org However, the emergence of drug-resistant viral variants remains a challenge, driving the search for new and improved agents. patsnap.com Future research is focused on utilizing the chemical scaffold of existing potent inhibitors like Emitasvir to design next-generation molecules. The goal is to develop compounds with enhanced potency against a broader range of HCV genotypes, a higher barrier to resistance, and improved pharmacokinetic profiles.

Optimization strategies for developing new inhibitors often involve modifying the core structure of a parent compound. For NS5A inhibitors, this has included alterations to the central core and peripheral moieties. For instance, the development of second-generation inhibitors like pibrentasvir (B610101) and velpatasvir demonstrated improvements in activity against common resistance-associated substitutions (RASs). acs.org

Research efforts in this area may focus on:

Structural Modifications: Systematically altering the benzimidazole-difluorofluorene-imidazole core, a feature seen in highly potent NS5A inhibitors, to enhance binding affinity to the NS5A protein, particularly in its dimeric form which is crucial for its function. researchgate.net

Overcoming Resistance: Designing inhibitors that are less susceptible to common RASs. This can involve creating molecules that bind to different, more conserved regions of the NS5A protein or induce a conformational change in the protein that resensitizes it to other inhibitors. dovepress.com

Pan-genotypic Activity: Further refining the molecular structure to ensure high potency across all major HCV genotypes and subtypes, a key feature of successful next-generation inhibitors like velpatasvir. medchemexpress.eu

| Drug Class | Examples | Key Research Focus |

| First-Generation NS5A Inhibitors | Daclatasvir | Proof-of-concept for NS5A as a viable drug target. researchgate.netresearchgate.net |

| Second-Generation NS5A Inhibitors | Ledipasvir, Velpatasvir, Pibrentasvir | Improved pan-genotypic coverage and higher barrier to resistance. plos.orgacs.org |

| Next-Generation (Emitasvir Scaffold) | Hypothetical Derivatives | Enhanced potency against resistant variants, novel binding mechanisms, improved pharmacokinetics. |

Advanced Preclinical Models for Complex Viral-Host Interactions

A significant limitation in studying HCV has been the lack of robust and accessible small animal models that can fully replicate the entire viral life cycle and associated pathogenesis. nih.govfrontiersin.org To better understand the complex interplay between HCV and the host, and to effectively test next-generation antivirals, researchers are developing and utilizing more sophisticated preclinical models.

These advanced models are crucial for investigating the multifaceted roles of NS5A, which interacts with numerous host factors to facilitate viral replication and assembly. dovepress.com

Current and emerging advanced preclinical models include:

Humanized Mouse Models: These models involve engrafting immunodeficient mice with human hepatocytes. nih.gov For example, the SCID/Alb-uPA and Fah-deficient mouse models can be repopulated with human liver cells, support HCV infection, and have been instrumental in evaluating antiviral therapies in an in vivo setting. nih.gov Genetically humanized mice, which are engineered to express essential human entry factors for HCV like CD81, OCLN, CLDN1, and SR-BI, are also being developed to create immunocompetent models that can sustain HCV infection. frontiersin.org

Induced Pluripotent Stem Cell (iPSC)-Derived Hepatocytes: A groundbreaking development involves the use of hepatocyte-like cells (iHLCs) derived from human iPSCs. pnas.org These cells can be generated from specific patients, express necessary host factors, and have been shown to support the complete HCV life cycle, from entry to the release of infectious particles. pnas.org This system provides a powerful platform for studying host genetic factors that influence viral pathogenesis and for personalized medicine approaches. pnas.org

Organoid Cultures: Three-dimensional liver organoids derived from stem cells offer a more physiologically relevant model than traditional 2D cell cultures, better recapitulating the complex cellular architecture and interactions of the human liver.

| Model Type | Description | Application in HCV Research |

| Humanized Mice | Immunodeficient mice with human liver cells transplanted. nih.gov | Studying in vivo HCV infection, viral dynamics, and testing antiviral efficacy. nih.gov |

| iPSC-derived Hepatocytes | Liver cells generated from patient-specific stem cells. pnas.org | Investigating host-pathogen interactions, genetic susceptibility, and personalized drug screening. pnas.org |

| Transgenic Mice | Mice engineered to express specific HCV proteins (e.g., NS5A). frontiersin.orgnih.gov | Elucidating the in vivo function of individual viral proteins and their role in liver pathology. frontiersin.orgnih.gov |

Application of Artificial Intelligence and Machine Learning in Antiviral Discovery Based on Emitasvir (Diphosphate) Data

The process of discovering and developing new drugs is traditionally long and expensive. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies to accelerate this process. numberanalytics.comscialert.net By analyzing vast and complex datasets, AI/ML can identify novel drug candidates, predict their efficacy, and optimize their properties. scialert.netfrontiersin.org

In the context of Emitasvir and other NS5A inhibitors, data on chemical structures, biological activity (such as IC50/EC50 values), and resistance profiles can be used to train powerful predictive models. researchgate.net

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as Extreme Gradient Boosting (XGBoost), can be used to build QSAR models that predict the bioactivity of new, untested compounds based on their chemical structures. researchgate.net This allows for the rapid virtual screening of large chemical libraries to identify promising hits.

Drug Repurposing: AI can screen existing drugs for potential new uses. scialert.net By analyzing data on drug-target interactions and disease pathways, AI models could identify approved drugs that might have off-target activity against HCV NS5A.

De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties, such as high binding affinity to the NS5A protein and a low probability of inducing resistance.

Predicting Resistance: ML models can be trained on genomic data from resistant viral strains to predict which mutations are likely to cause treatment failure, guiding the design of more resilient next-generation inhibitors.

The use of AI and ML is poised to revolutionize antiviral drug discovery by making it faster, more accurate, and more efficient. scialert.net

Research into Broader Mechanistic Implications of NS5A Inhibition Beyond HCV (if supported by future research)

While the primary function of NS5A inhibitors is to block HCV replication and assembly, the NS5A protein itself interacts with a wide array of host cellular pathways. plos.orgdovepress.com This raises the possibility that inhibiting NS5A could have broader mechanistic effects, a concept that is an active area of research.

One area of investigation is the role of NS5A in modulating host cell apoptosis (programmed cell death). Research has shown that the HCV NS5A protein can inhibit apoptosis by blocking the function of a host cell potassium channel, Kv2.1. pnas.org This anti-apoptotic effect may contribute to the persistence of the virus in infected cells. By inhibiting NS5A, drugs like Emitasvir could potentially restore normal apoptotic processes, an effect with implications beyond simply clearing the virus.

Furthermore, some host factors that NS5A interacts with, such as cyclophilin A, are also involved in the life cycles of other viruses, including HIV. dovepress.comnumberanalytics.com While current NS5A inhibitors are highly specific to HCV, future research could explore whether the principles of NS5A inhibition could be applied to other viral diseases where similar host-pathogen interactions occur. The ability of HCV to infect cells beyond the liver, such as brain microglia, also suggests that NS5A's modulation of host cell functions could contribute to extrahepatic manifestations of HCV infection, representing another avenue for future study. pnas.org

However, it is important to note that the development of NS5A inhibitors has been highly targeted toward HCV, and their application to other diseases is currently speculative and would require significant future research to be validated. acs.org

Q & A

Q. What is the mechanism of action of Emitasvir (diphosphate) against HCV, and how does it inform experimental design?

Emitasvir (diphosphate) is an NS5A inhibitor that disrupts HCV replication by binding to the NS5A protein, which is essential for viral RNA replication and assembly. Preclinical studies highlight its potency against genotype 1b HCV . For experimental design, researchers should:

Q. How are clinical trials for Emitasvir structured to evaluate efficacy and safety in genotype 1b HCV patients?

Phase 3 trials typically employ a 12-week regimen combining Emitasvir (100 mg) with Sofosbuvir (400 mg) in non-cirrhotic patients. Key design elements include:

- Primary endpoint : Sustained virological response at 12 weeks post-treatment (SVR12) .

- Patient stratification : Treatment-naïve vs. treatment-experienced cohorts, with 99.2% genotype 1b representation in trials .

- Safety monitoring : Adverse events (e.g., headache, fatigue) and liver function biomarkers (ALT, AST) .

| Trial Phase | SVR12 Rate | Key Cohort Characteristics |

|---|---|---|

| Phase 3 | 99.8% | Non-cirrhotic, genotype 1b |

| Phase 2 | 97% | Mixed treatment history |

Q. What methodological considerations are critical for replicating preclinical studies on Emitasvir?

- Compound purity : Ensure ≥95% purity via HPLC or mass spectrometry .

- Dose-response curves : Use standardized HCV replicon systems (e.g., Huh7 cells) to validate IC₅₀ values .

- Resistance profiling : Include NS5A mutation panels (e.g., L31M, Y93H) to assess cross-resistance risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in Emitasvir efficacy data across patient subgroups?

Contradictions may arise from viral heterogeneity or host factors . Strategies include:

- Subgroup analysis : Compare SVR12 rates in treatment-naïve vs. experienced patients (e.g., 99.8% vs. 97% in phase 3 trials) .

- Resistance-associated substitution (RAS) screening : Identify mutations like Y93H that reduce drug sensitivity .

- Statistical modeling : Use multivariate regression to adjust for confounders (e.g., age, baseline viral load) .

Q. What advanced methodologies are used to study Emitasvir’s pharmacokinetics (PK) and pharmacodynamics (PD)?

Q. How does Emitasvir synergize with other DAAs (e.g., Sofosbuvir, Furaprevir) in combination therapies?

- Mechanistic synergy : Sofosbuvir (NS5B inhibitor) targets viral RNA polymerase, while Emitasvir blocks NS5A, reducing viral escape .

- Clinical trial design : Phase III trials of Emitasvir + Furaprevir (NS3/4A protease inhibitor) focus on SVR12 and resistance profiles in cirrhotic patients .

- Data integration : Use isobologram analysis to quantify synergy in vitro .

Q. What are the challenges in assessing long-term resistance to Emitasvir in real-world cohorts?

Q. How can researchers optimize assay protocols for Emitasvir’s antiviral activity in novel HCV genotypes?

Q. What ethical and methodological standards apply to Emitasvir trials involving vulnerable populations?

Q. How are follow-up compounds (e.g., Emitasvir derivatives) evaluated in preclinical stages?

- SAR studies : Modify diphosphate groups to enhance NS5A binding .

- Toxicity screening : Use zebrafish or murine models to assess hepatotoxicity .

- Phase III planning : Design non-inferiority trials against current Emitasvir-Sofosbuvir regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.